molecular formula C18H23NO2 B609770 ORM-10921 (free base) CAS No. 610782-82-6

ORM-10921 (free base)

Cat. No.: B609770
CAS No.: 610782-82-6
M. Wt: 285.4 g/mol
InChI Key: OCUKPFWNSAAHRP-QZTJIDSGSA-N
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Preparation Methods

The synthetic routes and reaction conditions for ORM-12741 are not extensively detailed in publicly available sources. it is known that ORM-12741 is rapidly absorbed after oral dosing, with peak concentration observed in less than one hour . Industrial production methods are also not explicitly documented, but the compound’s development involved standard pharmaceutical synthesis and purification techniques.

Chemical Reactions Analysis

ORM-12741 is a selective antagonist of alpha-2C adrenoceptors and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under physiological conditions . The compound’s stability and selectivity are crucial for its efficacy in targeting alpha-2C adrenoceptors without significant off-target effects.

Properties

CAS No.

610782-82-6

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine

InChI

InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1

InChI Key

OCUKPFWNSAAHRP-QZTJIDSGSA-N

SMILES

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC

Isomeric SMILES

C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC

Canonical SMILES

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORM-10921;  ORM 10921;  ORM10921

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ORM-10921 (free base)
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ORM-10921 (free base)
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ORM-10921 (free base)
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ORM-10921 (free base)
Reactant of Route 6
ORM-10921 (free base)

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